Piperidin-3-yl acetate
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Overview
Description
Piperidin-3-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-3-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods often focus on scalability and cost-effectiveness to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to piperidin-3-yl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Piperidin-3-yl N-oxide.
Reduction: Piperidin-3-yl alcohol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Piperidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of piperidin-3-yl acetate involves its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidin-4-yl acetate: Another piperidine derivative with similar properties.
Piperidin-2-yl acetate: A structural isomer with different reactivity and applications
Uniqueness
Piperidin-3-yl acetate is unique due to its specific position of the acetate group on the piperidine ring, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct pharmacological properties compared to other piperidine derivatives .
Properties
CAS No. |
89122-73-6 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
piperidin-3-yl acetate |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
XEANSFYKBWJPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCNC1 |
Origin of Product |
United States |
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